

# Comprehensive Spectroscopic Guide: 4-(Diethylamino)phenylboronic Acid

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## Compound of Interest

Compound Name:	4-(Diethylamino)phenylboronic acid
CAS No.:	91011-76-6
Cat. No.:	B3166309

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CAS Number: 91011-76-6 Molecular Formula:

Molecular Weight: 193.05 g/mol Appearance: White to off-white solid Solubility: Soluble in DMSO, Methanol, Ethanol; limited solubility in non-polar solvents (Hexanes).

## Executive Technical Summary

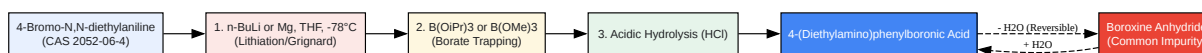
**4-(Diethylamino)phenylboronic acid** is an amphiphilic organoboron compound characterized by an electron-rich aromatic system due to the para-diethylamino group. This structural feature makes it highly reactive in palladium-catalyzed cross-coupling reactions and gives it unique intramolecular charge transfer (ICT) properties useful in fluorescence sensing.

Critical Handling Note: Like most arylboronic acids, this compound exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine) and may contain varying amounts of water. Spectroscopic analysis (particularly NMR and IR) must account for this equilibrium, which is solvent-dependent.

## Synthesis & Structural Context

To understand the impurities and spectral artifacts often seen in commercial samples, one must understand the synthesis. The standard route involves Lithium-Halogen exchange or Grignard formation followed by electrophilic trapping with a borate ester.

## Synthesis Workflow (Graphviz Visualization)



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Caption: Synthesis pathway via lithiation/Grignard sequence showing the reversible dehydration to boroxine.

## Spectroscopic Characterization

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Choice: DMSO-

is the preferred solvent.

often leads to broad signals due to hydrogen bonding aggregation and partial dehydration.

H NMR Data (400 MHz, DMSO-

)

The spectrum is dominated by the para-substitution pattern and the ethyl groups. Note that the boronic acid -OH protons are labile and their chemical shift/visibility varies with water content.

Position	Shift (ppm)	Multiplicity	Integration	Assignment
B-OH	7.80 – 8.20	Broad Singlet	2H	Boronic acid hydroxyls (Exchangeable)
Ar-H (Ortho to B)	7.60 – 7.65	Doublet ( Hz)	2H	Aromatic protons adjacent to Boron
Ar-H (Meta to B)	6.60 – 6.65	Doublet ( Hz)	2H	Aromatic protons adjacent to Nitrogen
N-CH	3.30 – 3.38	Quartet ( Hz)	4H	Methylene protons of ethyl group
CH	1.05 – 1.10	Triplet ( Hz)	6H	Methyl protons of ethyl group

Technical Insight: The aromatic protons ortho to the boron atom are deshielded (shifted downfield) due to the electron-withdrawing nature of the empty p-orbital on boron, while the protons ortho to the nitrogen are shielded (upfield) due to resonance donation.

## C NMR Data (100 MHz, DMSO-

)

The carbon attached to boron is often broad or invisible due to the quadrupolar relaxation of the

B nucleus.

Shift (ppm)	Assignment	Notes
149.5	C-N (Ipsso)	Deshielded by Nitrogen
135.5	C-H (Ortho to B)	Characteristic of arylboronic acids
120.0 - 125.0	C-B (Ipsso)	Very Broad/Weak (Quadrupolar broadening)
110.5	C-H (Meta to B)	Shielded by electron donation
43.8	N-CH	Methylene carbon
12.5	CH	Methyl carbon

## B. Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the boronic acid functionality and the dehydration state.

Wavenumber (cm )	Vibration Mode	Diagnostic Value
3200 – 3450	O-H Stretch	Broad band indicating hydrogen bonded -B(OH)
2850 – 2980	C-H Stretch	Aliphatic C-H from diethyl groups.
1605, 1515	C=C Stretch	Aromatic ring breathing modes.
1340 – 1380	B-O Stretch	Strong, characteristic band for boronic acids.
650 – 750	C-B Stretch	Often obscured but diagnostic in fingerprint region.

Expert Tip: A sharp peak appearing around 670-690 cm

often indicates the formation of the boroxine anhydride (trimer) ring.

## C. Mass Spectrometry (MS)

Boronic acids are tricky in MS due to their tendency to form esters with alcohols (like methanol used in LC-MS mobile phases) and anhydrides.

- Ionization Mode: ESI (Electrospray Ionization) in Positive or Negative mode.
- Isotopic Pattern: Boron has two stable isotopes:

B (~20%) and

B (~80%). This creates a distinctive isotopic pattern where the M peak is accompanied by an M-1 peak of approximately 25% intensity.

Ion Species	m/z (Calculated)	Notes
[M+H]	194.13	Protonated molecular ion.
[M-H]	192.12	Deprotonated species (Negative mode).
[M+Na]	216.12	Sodium adduct.
[Trimer+H]	~524	Boroxine trimer ( ).
[M+MeOH+H]	226.15	Methyl ester artifact (if MeOH is used).

## Experimental Protocols

### Protocol A: Preparation for NMR Analysis

To ensure reproducible chemical shifts and minimize boroxine interference.

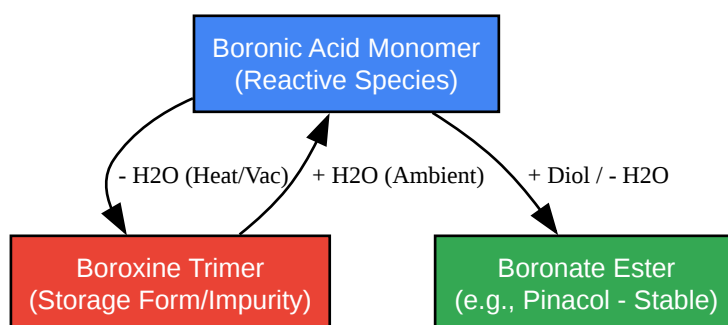
- Solvent: Use anhydrous DMSO-  
(99.9% D).
- Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.
- Additives: If peaks are extremely broad, add 1 drop of  
to exchange the OH protons (this will eliminate the OH peak but sharpen the aromatic signals) or a trace of NaOD to form the boronate species.
- Acquisition: Run standard proton parameters (sw=12-15 ppm, d1=1.0s).

### Protocol B: Pinacol Ester Derivatization (For Purification/Storage)

Since the free acid is unstable, converting it to the pinacol ester is a standard method for purification and long-term storage.

- Mix: Combine **4-(diethylamino)phenylboronic acid** (1.0 eq) with Pinacol (1.1 eq) in Toluene or DCM.
- Dehydrate: Add (anhydrous) or use a Dean-Stark trap (if refluxing in toluene) to remove water.
- Stir: Stir at room temperature for 2-4 hours.
- Workup: Filter off the drying agent and concentrate in vacuo.
- Result: The resulting pinacol ester is stable to silica gel chromatography and provides sharp NMR signals.

## Boronic Acid Stability Diagram



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Caption: Equilibrium between the monomeric acid, the trimeric anhydride, and the stable ester form.

## References

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boronic acids as ICT donors.

- Boroxine Equilibrium: Hall, D. G. (Ed.).<sup>[1]</sup> (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
- Precursor Data: NIST Chemistry WebBook, "4-Bromo-N,N-diethylaniline."

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## Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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